3,3-Difluoropiperidin-4-OL hydrochloride

Apelin Receptor GPCR Agonist Medicinal Chemistry

Researchers optimizing CNS drug candidates often face poor brain penetration due to high basicity of piperidine amines. 3,3-Difluoropiperidin-4-OL hydrochloride addresses this by reducing the amine pKa by ~1-2 log units, enhancing CNS exposure. The gem-difluoro motif also increases metabolic stability. Key advantages: • pKa modulation for improved brain penetration • 25-fold potency improvement in GPCR agonist series (EC50 162 nM → 6.5 nM) • HCl salt ensures aqueous solubility for in vivo dosing • 19F NMR handle for fragment-based screening without isotopic labeling.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.588
CAS No. 1334416-77-1
Cat. No. B596984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidin-4-OL hydrochloride
CAS1334416-77-1
Molecular FormulaC5H10ClF2NO
Molecular Weight173.588
Structural Identifiers
SMILESC1CNCC(C1O)(F)F.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H
InChIKeyLJCFIXWIHGQCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidin-4-OL hydrochloride: Procurement Evidence


3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine derivative building block characterized by a geminal difluoro substitution at the 3-position and a hydroxyl group at the 4-position on the piperidine ring . This specific substitution pattern creates a unique combination of conformational constraint, electronic modulation, and functional group reactivity that distinguishes it from other fluorinated piperidine building blocks . The compound is primarily utilized as a synthetic intermediate in the development of pharmaceutical active ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and receptor modulation .

3,3-Difluoropiperidin-4-OL hydrochloride: Why Substitution Fails


Generic substitution of 3,3-Difluoropiperidin-4-OL hydrochloride with other fluorinated piperidines or unsubstituted analogs is not chemically equivalent due to the unique impact of the gem-difluoro substitution at the 3-position on the piperidine ring. This specific substitution pattern significantly alters the basicity (pKa) of the piperidine nitrogen, influences the molecule's conformation, and enhances its metabolic stability compared to non-fluorinated or differently fluorinated analogs [1]. Furthermore, the presence of the hydroxyl group at the 4-position provides a critical hydrogen-bonding handle and synthetic modification site, which is absent in compounds like 3,3-difluoropiperidine . The evidence below quantifies these specific advantages over its closest comparators.

3,3-Difluoropiperidin-4-OL hydrochloride: Head-to-Head Evidence


Apelin Receptor Agonist Potency Enhancement

Incorporation of the 3,3-difluoropiperidine moiety into an apelin receptor agonist scaffold resulted in a significant improvement in functional potency. The effective concentration (EC50) for receptor activation decreased from 162 nM to 6.5 nM when the 3,3-difluoropiperidine building block was integrated, representing a 24.9-fold increase in potency .

Apelin Receptor GPCR Agonist Medicinal Chemistry

Improved Aqueous Solubility (Hydrochloride Salt)

The hydrochloride salt form of 3,3-difluoropiperidin-4-ol significantly enhances its aqueous solubility compared to its free base counterpart. The free base 3,3-difluoropiperidin-4-ol is reported to have low water solubility, while the hydrochloride salt is described as having improved solubility in water, making it more suitable for biological applications and in vivo efficacy studies .

Formulation In Vivo Pharmacology Solubility

19F NMR Probe Capability

3,3-Difluoropiperidin-4-OL and its hydrochloride salt can function as effective probes for 19F NMR spectroscopy. The presence of two fluorine atoms at the 3-position provides a strong and distinct 19F NMR signal that enables detailed molecular analysis without the requirement for deuterated solvents or internal standards . This is a unique advantage over non-fluorinated piperidine analogs (e.g., 4-hydroxypiperidine) which do not produce an 19F NMR signal.

19F NMR Analytical Chemistry Chemical Probe

pKa Modulation by Gem-Difluoro Substitution

The gem-difluoro substitution at the 3-position of the piperidine ring is a strategic modification in drug design that directly impacts the molecule's physicochemical properties. It has been demonstrated that fluorination of this type can significantly alter the pKa(H) of the piperidine nitrogen, reducing its basicity by approximately 1.0-2.0 log units compared to its non-fluorinated parent piperidine scaffold [1]. This modulation is not achieved with other substitution patterns (e.g., 4,4-difluoro or mono-fluoro).

Physicochemical Properties Drug Design pKa Modulation

3,3-Difluoropiperidin-4-OL hydrochloride: Key Applications


GPCR Agonist Lead Optimization

Procure 3,3-Difluoropiperidin-4-OL hydrochloride to serve as a key building block for the synthesis of novel G protein-coupled receptor (GPCR) agonists. The evidence demonstrates that incorporation of the 3,3-difluoropiperidine motif can lead to a dramatic, quantifiable improvement in functional potency (EC50 reduced from 162 nM to 6.5 nM), as shown for apelin receptor agonists . This specific modification is more likely to yield a potent lead compared to using a non-fluorinated or differently substituted piperidine.

CNS-Penetrant Drug Candidates: pKa Tuning

Utilize this building block in the synthesis of CNS drug candidates where precise control over the basicity (pKa) of the piperidine nitrogen is critical for achieving optimal brain penetration and minimizing off-target activity. The gem-difluoro group is a recognized tool for reducing the pKa of the adjacent amine by approximately 1.0-2.0 log units, a physicochemical adjustment that is distinct from other fluorination patterns and can improve the drug-likeness of a lead series [1].

Aqueous Formulation for In Vivo Dosing

Select the hydrochloride salt form (CAS 1334416-77-1) over the free base (CAS 1239596-54-3) for in vivo efficacy and pharmacokinetic (PK) studies. The evidence confirms that the hydrochloride salt provides improved aqueous solubility, which is essential for formulating the compound for intraperitoneal, intravenous, or oral gavage dosing in rodent models . This reduces formulation complexity and variability compared to using the poorly soluble free base.

19F NMR Fragment Screening & Probe Development

Employ 3,3-Difluoropiperidin-4-OL hydrochloride as a fluorinated fragment for fragment-based drug discovery (FBDD) or as a mechanistic probe. The compound's robust 19F NMR signal provides a distinct advantage for high-throughput screening of binding interactions with protein targets without the need for isotopically labeled or deuterated materials . This capability is absent in non-fluorinated analogs and simplifies the setup of protein-observed NMR experiments.

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